molecular formula C18H13N3O6S B2724521 (Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941871-67-6

(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2724521
CAS No.: 941871-67-6
M. Wt: 399.38
InChI Key: ZZGCPMPTHZMVCQ-HNENSFHCSA-N
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Description

The compound “(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a complex organic molecule. It contains a nitrofuran moiety, which is a common feature in many bioactive compounds . The compound also features a benzo[d]thiazole ring, which is a heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The work reports a first-of-its-kind anhydrous synthesis of (E)-5- nitrofuran-2-yl methylene hydrazine, 5-nitrofuran-2-carbohydrazide, and its dimeric 5-nitro-N’-5-nitrofuran-2- carbonyl furan-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings . The aromatic protons of 5-nitrofurfural give rise to two signals in its 1H NMR spectrum in CDCl3 .


Chemical Reactions Analysis

The compound, like other 5-nitrofuranyl derivatives, may exhibit interesting chemical behavior. For example, it has been observed that 5-nitrofuranyl derivatives can shapeshift in polar aprotic solvents . This could potentially give rise to induced ring currents in an applied magnetic field .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrofuran moiety and the benzo[d]thiazole ring could confer unique properties . The compound’s reactivity towards several deuterated solvents has been studied .

Scientific Research Applications

Synthetic Methodologies and Chemical Characterizations

Photolysis in Amines and Alcohols : Research involving compounds with similar structures, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, has shown that photolysis in various alcohols and amines can lead to competing photolytic pathways, including reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). This illustrates the reactivity of similar compounds under light-induced conditions and their potential for generating diverse chemical structures.

Synthesis of Schiff Base Ligands and Antimicrobial Activity : Schiff base ligands derived from thiazole structures have been synthesized and characterized, showing moderate antimicrobial activities against selected bacterial and fungal species (Vinusha et al., 2015). This demonstrates the potential of compounds with similar frameworks for applications in developing antimicrobial agents.

Functionalization and Derivative Synthesis : The functionalization of nitrobenzodioxoles with carbonyl compounds using specific methodologies provides a pathway to synthesize substituted derivatives, indicating the versatility of these compounds in organic synthesis (Amiri-Attou et al., 2005).

Biological Activities

Antimicrobial Activities : Benzothiazole-imino-benzoic acid ligands and their metal complexes have shown good antimicrobial activity against human pathogenic bacterial strains, suggesting the potential of such compounds in medicinal chemistry and drug design (Mishra et al., 2019).

Anti-inflammatory and Analgesic Agents : Studies on benzothiophenes have revealed their potential as anti-inflammatory and analgesic agents, underscoring the therapeutic applications of compounds with similar structural elements (Fakhr et al., 2009).

Properties

IUPAC Name

ethyl 2-(5-nitrofuran-2-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-3-9-20-12-6-5-11(17(23)26-4-2)10-14(12)28-18(20)19-16(22)13-7-8-15(27-13)21(24)25/h1,5-8,10H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGCPMPTHZMVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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